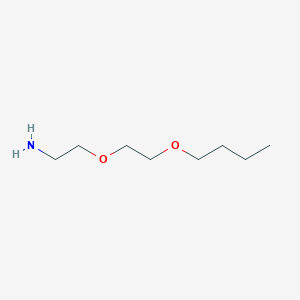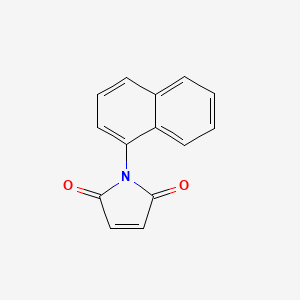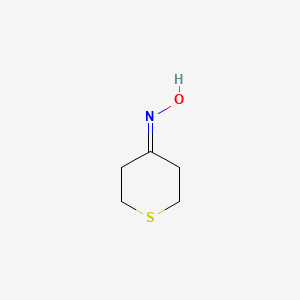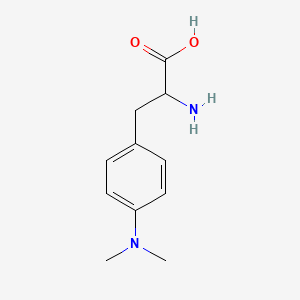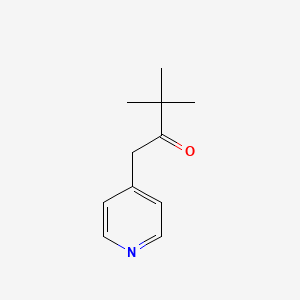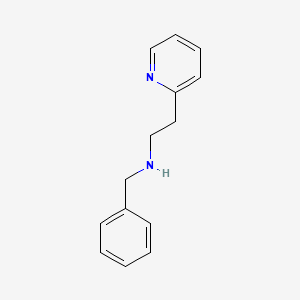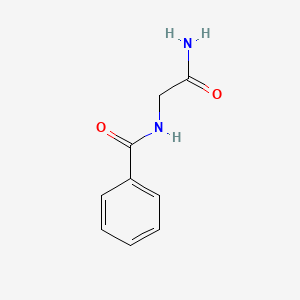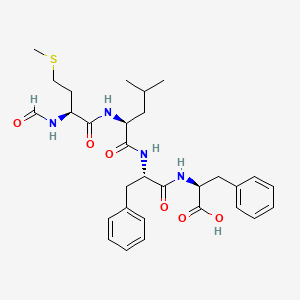
N-甲酰甲硫氨酰亮氨酰苯丙氨酰苯丙氨酸
描述
N-Formyl-methionyl-leucyl-phenylalanine (FMLP) is a chemotactic peptide that plays a significant role in the immune response by directing the movement of neutrophils to sites of inflammation. It is a tripeptide with a sequence of formyl-methionine, leucine, and phenylalanine. This peptide is known for its ability to induce various immune responses, including the release of lysosomal enzymes and the generation of superoxide, which are crucial for the body's defense mechanisms .
Synthesis Analysis
The synthesis of N-formylated methionyl peptides, including FMLP, involves the formation of peptide bonds between amino acid residues. New analogues of FMLP have been prepared to evaluate the structural requirements for biological activity, particularly at the third position, which is occupied by phenylalanine in FMLP. These analogues have been tested for their ability to induce lysosomal enzyme release and to antagonize superoxide generation, which are important functions in the immune response .
Molecular Structure Analysis
The molecular structure of FMLP has been studied using crystallography. Crystals of N-formyl-L-methionyl-L-phenylalanine, a related compound, have been grown from aqueous methanol solution, revealing an orthorhombic space group with specific cell parameters. The crystal structure analysis has shown that molecules related by the alpha-translation form a parallel beta-sheet, which is stabilized by C-H...O hydrogen bonds and a very short O-H...O hydrogen bond between the carboxyl OH and the N-acyl oxygen atom. These structural features are significant for the chemotactic activity of FMLP .
Chemical Reactions Analysis
FMLP can undergo oxidation to form a sulfoxide derivative, which can then be enzymatically reduced back to the active chemotactic peptide. This reduction can be carried out using a methionine sulfoxide peptide reductase from Escherichia coli or a neutrophil extract, demonstrating the peptide's ability to be recycled and maintain its chemotactic function .
Physical and Chemical Properties Analysis
The physical and chemical properties of FMLP and its derivatives have been extensively studied. For instance, the heat capacities of related tripeptides have been measured over a wide temperature range, showing that these peptides are stable and do not undergo phase changes, transformations, associations, or thermal decomposition within this range. The standard thermodynamic functions, such as molar heat capacity, enthalpy, entropy, and Gibbs energy, have been calculated, providing a comprehensive understanding of the peptide's stability and reactivity . Additionally, the conformation of FMLP in solution is highly solvent-dependent, with the peptide adopting different structures in polar and nonpolar environments, which can affect its biological activity .
科学研究应用
对人精子的受体结合
N-甲酰甲硫氨酰亮氨酰苯丙氨酰苯丙氨酸以其在趋化性中的作用而闻名。具体研究发现人精子上有 N-甲酰趋化肽(如 N-甲酰甲硫氨酰亮氨酰苯丙氨酰苯丙氨酸)受体的证据。这些受体可能在精子的趋化反应中起作用,在受精过程中启动其向卵子的运动。这些肽与精子的结合以快速且可逆的结合动力学为特征,表明高亲和力、低容量相互作用,提示生物信号传导过程经过精细调节 (Gnessi et al., 1986).
在大鼠中的代谢和排泄
另一项研究探讨了 N-甲酰甲硫氨酰亮氨酰苯丙氨酸在大鼠中的全身代谢和排泄途径。研究发现,静脉输注后,该肽会迅速从循环中清除,其中很大一部分会随着胆汁排出。这表明 N-甲酰甲硫氨酰亮氨酰苯丙氨酸和类似肽可能经历大量的肠肝循环,这是一个物质在肠道和肝脏之间循环的过程 (Anderson et al., 1987).
氧化肽的酶促还原
N-甲酰甲硫氨酰亮氨酰苯丙氨酰苯丙氨酸还可以从其氧化形式酶促还原,恢复其趋化活性。这提示了一种调节其在生物系统中活性的潜在机制,这可能与了解其在免疫反应中的作用和制定治疗策略有关 (Fliss et al., 1982).
未来方向
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N4O6S/c1-20(2)16-24(32-27(36)23(31-19-35)14-15-41-3)28(37)33-25(17-21-10-6-4-7-11-21)29(38)34-26(30(39)40)18-22-12-8-5-9-13-22/h4-13,19-20,23-26H,14-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,37)(H,34,38)(H,39,40)/t23-,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJENNOWAVBNNNE-CQJMVLFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901001076 | |
| Record name | N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-4-methylpentylidene]amino}-3-phenylpropylidene)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine | |
CAS RN |
80180-63-8 | |
| Record name | N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080180638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-4-methylpentylidene]amino}-3-phenylpropylidene)phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



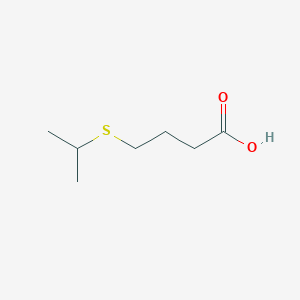
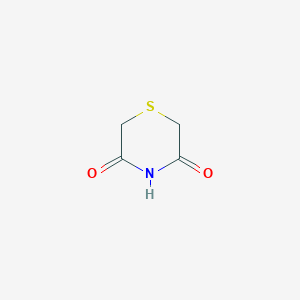
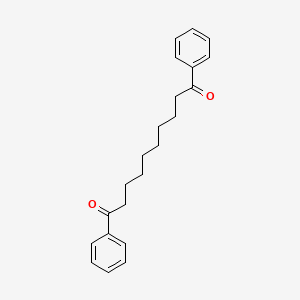
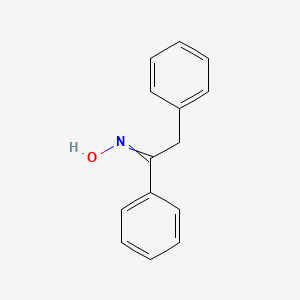
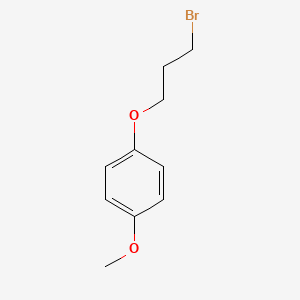
![Butyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1330269.png)

